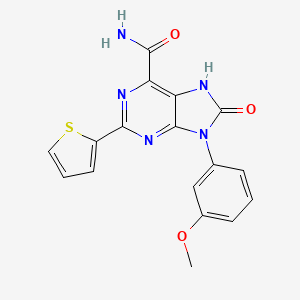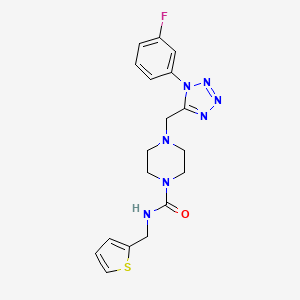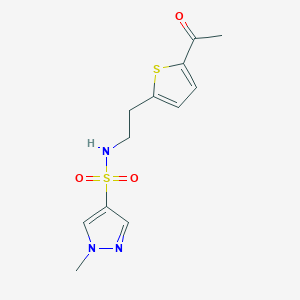![molecular formula C16H18ClNO B2823034 2-chloro-1-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone CAS No. 896657-07-1](/img/structure/B2823034.png)
2-chloro-1-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a chloro group, an ethylphenyl group, and a pyrrole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves multiple steps, starting with the formation of the pyrrole ring. One common method is the reaction of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrrole core. Subsequent chlorination and acylation steps are then employed to introduce the chloro and ethanone groups.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and minimize waste.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro group can be oxidized to form a chloroformate or chloroamide.
Reduction: : The ethanone group can be reduced to an alcohol.
Substitution: : The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used under acidic or neutral conditions.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Electrophilic substitution typically requires strong acids or Lewis acids.
Major Products Formed
Oxidation: : Chloroformates or chloroamides.
Reduction: : Ethanol derivatives.
Substitution: : Substituted pyrroles.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.
Medicine
The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry
In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism by which 2-chloro-1-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.
相似化合物的比较
Similar Compounds
2-Chloro-1-(4-ethylphenyl)ethanone: : Similar structure but lacks the pyrrole ring.
2-Chloro-1-(4-isopropylphenyl)ethanone: : Similar chloro and ethanone groups but different substituent on the phenyl ring.
1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone: : Similar ethanone group but different substituents on the phenyl ring.
Uniqueness
2-Chloro-1-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties compared to similar compounds
属性
IUPAC Name |
2-chloro-1-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-4-13-5-7-14(8-6-13)18-11(2)9-15(12(18)3)16(19)10-17/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXOMLSMHAQHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B2822951.png)

![4-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2822954.png)

![6-ethoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)quinolin-4-amine](/img/structure/B2822961.png)
![4-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2822963.png)

![(1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2822965.png)
![Butyl 4-{[2-cyano-3-(2-isopropoxyphenyl)acryloyl]amino}benzoate](/img/structure/B2822967.png)
![N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2822968.png)
![N-Methyl-N-[2-[methyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2822969.png)
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanol](/img/structure/B2822970.png)
![7-Butyl-8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![[4-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B2822973.png)
